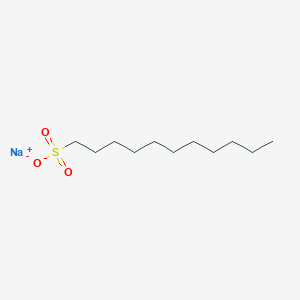
Dipotassium methanedisulphonate
Vue d'ensemble
Description
Dipotassium methanedisulphonate is a useful research compound. Its molecular formula is CH2K2O6S2 and its molecular weight is 252.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dipotassium methanedisulphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dipotassium methanedisulphonate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Chemical Synthesis and Complex Formation Dipotassium methanedisulphonate is involved in the self-assembly of novel chemical complexes. For instance, a study demonstrated its role in forming a three-dimensional sulphonate silver(I) complex with potential applications in material science and catalysis (Sun et al., 2002).
2. Environmental Chemistry and Greenhouse Gas Production Research has explored the role of similar compounds in environmental chemistry, such as the hydrolysis of phosphonates and the resulting production of greenhouse gases (Beversdorf et al., 2010).
3. Material Science and Metal Organic Chemical Vapor Deposition (MOCVD) Dipotassium methanedisulphonate has been used in synthesizing organophosphine/phosphite stabilized disilver(I) methanedisulphonates. These complexes are promising as precursors for MOCVD processes, crucial in semiconductor fabrication (Tao et al., 2011).
4. Agricultural Research and Disease Control Studies have looked into the seasonal effects of its application on crops. For instance, phosphonate fungicides, which may contain dipotassium methanedisulphonate, are used in controlling diseases in avocados and have been studied for their translocation and effects on floral biology (Nartvaranant et al., 2004).
5. Potassium Storage and Battery Technology There's significant interest in dipotassium compounds for energy storage. For example, graphene oxide-wrapped dipotassium terephthalate hollow microrods have shown enhanced potassium storage, which is critical for battery technologies (Wang et al., 2018).
6. Pharmaceutical Applications In pharmaceutical research, dipotassium compounds have been used for drug delivery systems. A study explored the use of a chitosan-dipotassium orthophosphate hydrogel for delivering chemotherapy drugs in the treatment of osteosarcoma, showing the potential of dipotassium compounds in medical applications (Ta et al., 2009).
Propriétés
IUPAC Name |
dipotassium;methanedisulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O6S2.2K/c2-8(3,4)1-9(5,6)7;;/h1H2,(H,2,3,4)(H,5,6,7);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXPCVUETJIQHE-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2K2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipotassium methanedisulphonate | |
CAS RN |
6291-65-2 | |
| Record name | Dipotassium methanedisulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.949 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![[(2R)-1-methoxy-3-methyl-1-oxobutan-2-yl]azanium;chloride](/img/structure/B7803054.png)